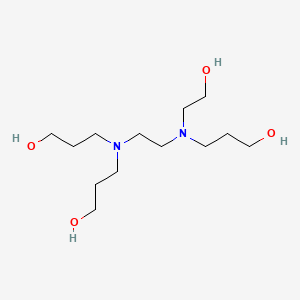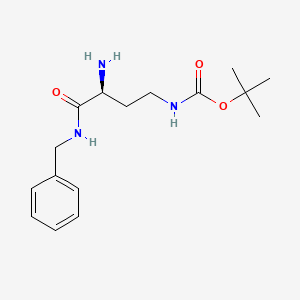
tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate is a compound that features a tert-butyl carbamate protecting group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both amino and carbamate functional groups allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate group. One common method involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the protected amino acid .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs similar methods but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols or amines .
Aplicaciones Científicas De Investigación
tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate involves its ability to act as a protecting group for amino acids and peptides. The tert-butyl carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the formation of specific peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl (4-bromobenzyl)carbamate: Another derivative with a bromine substituent that can be used in cross-coupling reactions.
tert-Butyl carbanilate: A related compound with a phenyl group instead of a benzyl group .
Uniqueness
tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both amino and carbamate groups makes it a versatile building block in organic synthesis and a valuable tool in medicinal chemistry .
Propiedades
Fórmula molecular |
C16H25N3O3 |
|---|---|
Peso molecular |
307.39 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S)-3-amino-4-(benzylamino)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)18-10-9-13(17)14(20)19-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 |
Clave InChI |
PAXTYUSWOAVZKH-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)NCC1=CC=CC=C1)N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(C(=O)NCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
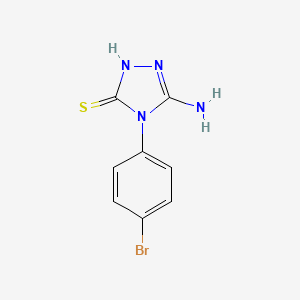
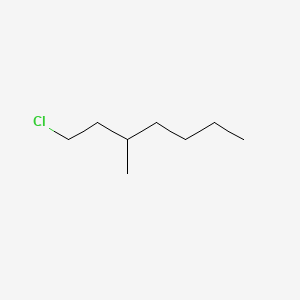
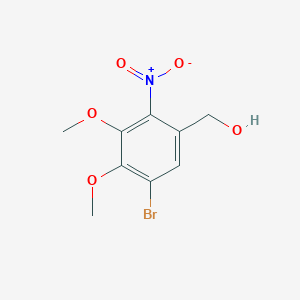
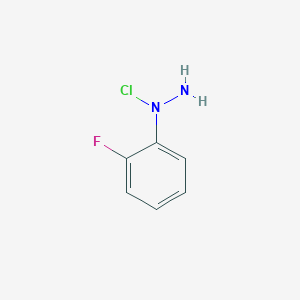

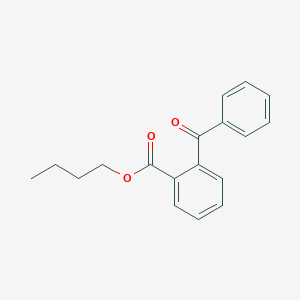
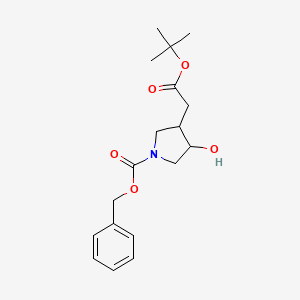
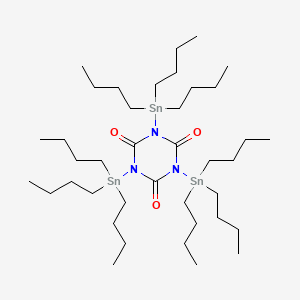
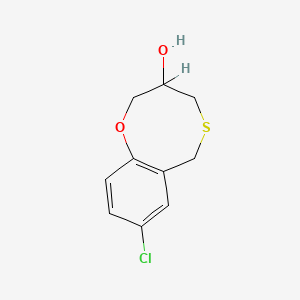
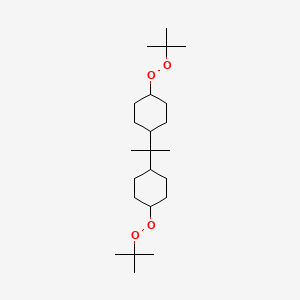
phosphanium bromide](/img/structure/B14744685.png)

